N-Biotinyl-4-aminobutanoic acid
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Overview
Description
N-Biotinyl-4-aminobutanoic acid is a biotinylated biochemical assay reagent. It is used as a biological material or organic compound in life science-related research. The compound has a molecular formula of C14H23N3O4S and a molecular weight of 329.42 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Biotinyl-4-aminobutanoic acid is synthesized by attaching a biotin moiety to 4-aminobutanoic acid. The synthesis involves the reaction of biotin with 4-aminobutanoic acid in the presence of coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Biotinyl-4-aminobutanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The primary amine group can react with various electrophiles.
Coupling Reactions: The carboxylic acid group can form amide bonds with amines in the presence of coupling agents.
Common Reagents and Conditions
HATU: Used as a coupling agent for amide bond formation.
DCC (Dicyclohexylcarbodiimide): Another coupling agent used for similar purposes.
Major Products
The major products formed from these reactions are biotinylated derivatives, which are useful in various biochemical assays .
Scientific Research Applications
N-Biotinyl-4-aminobutanoic acid is widely used in scientific research, including:
Chemistry: Used as a reagent in the synthesis of biotinylated compounds.
Biology: Employed in labeling proteins and nucleic acids for detection and purification.
Medicine: Utilized in diagnostic assays and drug delivery systems.
Industry: Applied in the production of biotinylated products for various applications
Mechanism of Action
N-Biotinyl-4-aminobutanoic acid exerts its effects by forming strong covalent bonds with biotin-binding proteins such as avidin and streptavidin. This interaction is highly specific and stable, making it useful in various biochemical assays. The biotin moiety targets biotin-binding proteins, facilitating the detection and purification of biotinylated molecules .
Comparison with Similar Compounds
Similar Compounds
- N-Biotinyl-6-aminocaproic acid
- N-Biotinyl-3-aminopropanoic acid
Uniqueness
N-Biotinyl-4-aminobutanoic acid is unique due to its specific chain length and functional groups, which provide optimal reactivity and stability in biochemical assays. Its structure allows for efficient biotinylation and strong binding to biotin-binding proteins .
Properties
IUPAC Name |
4-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O4S/c18-11(15-7-3-6-12(19)20)5-2-1-4-10-13-9(8-22-10)16-14(21)17-13/h9-10,13H,1-8H2,(H,15,18)(H,19,20)(H2,16,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXWHXMZPONLDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCC(=O)O)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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